1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a guanidine group, a thiophene ring, and a sulfonic acid group
Preparation Methods
The synthesis of 1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid involves several steps. The synthetic route typically starts with the preparation of the guanidine derivative, followed by the introduction of the thiophene ring and the sulfonic acid group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it has potential applications as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi. In medicine, it is being investigated for its potential use in drug development, particularly for its antiviral and anticancer properties. In industry, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds .
Mechanism of Action
The mechanism of action of 1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with nucleic acids and proteins, potentially disrupting their normal function. The thiophene ring may contribute to the compound’s ability to penetrate cell membranes, enhancing its bioavailability. The sulfonic acid group may play a role in the compound’s solubility and stability in aqueous environments .
Comparison with Similar Compounds
Compared to other similar compounds, 1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid stands out due to its unique combination of structural features. Similar compounds include other guanidine derivatives, thiophene-containing compounds, and sulfonic acid derivatives. Each of these compounds has its own set of properties and applications, but the combination of these features in a single molecule makes this compound particularly versatile and valuable in scientific research .
Properties
CAS No. |
85894-18-4 |
---|---|
Molecular Formula |
C14H18N4O4S2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H10N4OS.C7H8O3S/c1-5-2-3-13-6(5)4-9-10-7(8)11-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-4,12H,1H3,(H3,8,10,11);2-5H,1H3,(H,8,9,10)/b9-4+; |
InChI Key |
ZNTFKXSPPGGWJN-JOKMOOFLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)/C=N/N=C(\N)/NO |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C=NN=C(N)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.